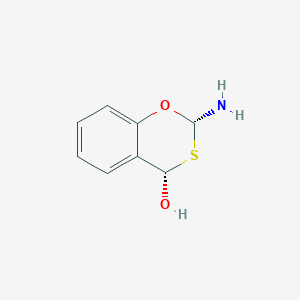

(2S,4S)-2-amino-4H-1,3-benzoxathiin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2S |

|---|---|

Molecular Weight |

183.23 g/mol |

IUPAC Name |

(2S,4S)-2-amino-4H-1,3-benzoxathiin-4-ol |

InChI |

InChI=1S/C8H9NO2S/c9-8-11-6-4-2-1-3-5(6)7(10)12-8/h1-4,7-8,10H,9H2/t7-,8-/m0/s1 |

InChI Key |

DVFUKUONLVBBEH-YUMQZZPRSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)[C@H](S[C@H](O2)N)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(SC(O2)N)O |

Origin of Product |

United States |

C2 N Synthon and Cyclization:the 2 Amino 4 Ol Portion of the Molecule Requires a Two Carbon Unit Bearing an Amino Group and Forming a Hydroxyl Group at the C4 Position Upon Cyclization. the Synthesis of 1,3 Benzoxazine Derivatives Often Involves the Condensation of a Phenol, a Primary Amine, and Formaldehyde.ikm.org.myijstr.orga Similar Strategy Could Be Envisioned for Benzoxathiins.

An alternative and relevant approach is the reaction of 2-mercaptophenols or 2-hydroxybenzoic acids with propargylic alcohols to form the benzoxathiinone or benzodioxinone core. rsc.org For the target molecule, a plausible route involves the reaction of a 2-mercaptophenol (B73258) with a protected 2-aminoacetaldehyde (B1595654) derivative or a similar electrophilic two-carbon synthon. The stereochemistry at the C2 and C4 positions is a significant challenge, likely requiring an asymmetric synthesis strategy, possibly using a chiral auxiliary or a stereoselective cyclization reaction.

The synthesis of related 2-amino-4H-chromenes often proceeds via a multicomponent reaction involving an aldehyde, malononitrile, and an activated phenol (B47542) or dicarbonyl compound. nih.gov This highlights a tandem process where an initial Knoevenagel condensation is followed by a Michael addition and cyclization. nih.gov Adapting this logic, a potential route to the benzoxathiin core could involve a tandem reaction starting from a 2-mercaptophenol, leading to the desired heterocyclic system.

Table 4: Potential Precursors and Reactions for Benzoxathiin Ring Formation

| Precursor 1 | Precursor 2 | Reaction Type | Resulting Core Structure | Reference (Analogous Reaction) |

|---|---|---|---|---|

| 2-Mercaptophenol | Protected 2-aminoacetaldehyde | Condensation / Cyclization | 2-Amino-4H-1,3-benzoxathiin | ikm.org.myijstr.org |

| Thiosalicylic acid | Propargylic alcohol | Addition / Cyclization | 3,1-Benzoxathiin-4-one | rsc.org |

| 2-Aminophenol | Isothiocyanate | Tandem Addition / Cyclization | 2-Aminobenzoxazole | rsc.org |

| Salicylaldehyde (or derivative) | Malononitrile & β-dicarbonyl | Multicomponent Tandem Reaction | 2-Amino-4H-chromene | nih.gov |

Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of 1,3-Benzoxathiin Formation

The synthesis of the 1,3-benzoxathiin ring system, particularly with the substitution pattern found in (2S,4S)-2-amino-4H-1,3-benzoxathiin-4-ol, is not widely documented. However, plausible synthetic routes can be postulated based on the formation of related 1,3-heterocycles, which typically involve the condensation of a bifunctional precursor. A likely precursor for this target molecule would be 2-mercaptobenzaldehyde or a derivative thereof.

A primary route to heterocyclic systems is through intramolecular cyclization, which involves the formation of a carbon-heteroatom bond to close the ring. For the target molecule, a plausible pathway involves the reaction of a 2-mercaptobenzaldehyde derivative with a source of ammonia or a protected amine.

The proposed mechanism would begin with the formation of an intermediate thioenamine or a related species, which then undergoes intramolecular cyclization. The hydroxyl group at the 4-position suggests that the cyclization likely proceeds via the attack of the thiol sulfur onto an iminium ion intermediate, formed from the condensation of 2-hydroxy-2-(2-mercaptophenyl)acetaldehyde with an ammonia equivalent. The stereochemistry would be determined in the cyclization step or a subsequent reduction. The general principles for disconnecting heterocycles for retrosynthetic analysis suggest that ring closure often involves forming a carbon-heteroatom bond from a suitably substituted benzene (B151609) derivative quimicaorganica.org. A related visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols provides a precedent for forming heterocyclic rings from ortho-substituted benzyl alcohols organic-chemistry.org.

Nucleophilic attack is fundamental to the formation of the benzoxathiin ring. A plausible synthetic strategy involves the nucleophilic addition of a sulfur-containing group to an electrophilic carbon. For instance, the reaction could be conceptualized as starting from a derivative of 2-aminobenzyl alcohol.

A potential, though speculative, pathway could involve the following steps:

Initial Condensation: Reaction of 2-mercaptobenzaldehyde with an amino-containing species to form a Schiff base (imine).

Nucleophilic Attack: Intramolecular nucleophilic attack by the thiol group onto the imine carbon. The carbonyl carbon in aldehydes and ketones is an excellent electrophile for such additions masterorganicchemistry.comlibretexts.org.

Ring Closure: This attack would form the six-membered 1,3-benzoxathiin ring.

This process is analogous to the synthesis of 2-amino-1,3-benzoxazines, which can be formed from the reaction of 2-amino-arylalkyl alcohols with isothiocyanates, followed by a dehydrosulfurization reaction to close the ring researchgate.net. In that case, a thiourea intermediate is formed, which then cyclizes. A similar thiourea or thioamide intermediate could be envisaged in the synthesis of the target compound.

While some syntheses of related benzoxathiinones have been achieved without catalysts, the use of catalysts is common for accelerating the formation of 1,3-heterocycles and controlling selectivity rsc.org. Various catalysts are employed in the synthesis of analogous 1,3-benzoxazines, including both acid and metal catalysts.

Acid Catalysis: Acid catalysts can promote the formation and reaction of iminium intermediates, which are key electrophiles in cyclization reactions.

Metal Catalysis: Transition metals like palladium and iron(III) chloride have been used to catalyze the annulation and cyclization reactions that form 1,3-benzoxazine rings ikm.org.my. For example, a copper(I)-catalyzed one-pot cascade reaction has been developed for the efficient synthesis of 2,4-substituted benzoxazine (B1645224) derivatives rsc.org.

The choice of catalyst can significantly influence reaction rates and yields, often by activating the substrates or stabilizing key intermediates in the catalytic cycle.

Table 1: Comparison of Catalysts Used in the Synthesis of Related 1,3-Heterocycles

| Catalyst Type | Example(s) | Role in Reaction | Applicable Heterocycle |

| Lewis Acid | FeCl₃ | Annulation of p-quinone methides with imidates | 1,3-Benzoxazine |

| Transition Metal | Palladium(0), Copper(I) | Catalyzed C-C bond formation and cascade annulation | 1,3-Benzoxazine |

| Organocatalyst | Carbohydrates | Condensation of Mannich bases | 1,3-Benzoxazine |

| No Catalyst | Thermal Conditions | Reaction of thiosalicylic acids with propargylic alcohols | 3,1-Benzoxathiin-4-one |

Reactivity of the Benzoxathiin Ring System

The reactivity of the this compound molecule is dictated by its key functional groups: the hemi-thioaminal at the C2 position (an amino group on a carbon also bonded to sulfur and oxygen), and the secondary benzylic alcohol at the C4 position.

The 2-amino group is expected to exhibit reactivity typical of a primary amine, although modulated by the electronic effects of the adjacent oxygen and sulfur atoms. Standard amine reactions such as acylation, alkylation, and condensation are anticipated.

Acylation: The amino group can be expected to react with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This is a common transformation for primary amines.

Schiff Base Formation: Condensation with aldehydes or ketones would likely yield the corresponding imines (Schiff bases). This reaction is characteristic of primary amino acids and amines libretexts.org.

Nucleophilic Substitution: The 2-amino group could potentially be displaced by other nucleophiles under certain conditions, although this would depend on the stability of the heterocyclic ring. In the analogous 2-amino-1,3-benzothiazin-4-ones, the 2-amino group can be involved in further cyclization reactions or substitutions researchgate.net.

Table 2: Potential Reactions at the 2-Amino Group

| Reagent | Reaction Type | Expected Product |

| Acetyl Chloride | Acylation | N-( (2S,4S)-4-hydroxy-4H-1,3-benzoxathiin-2-yl)acetamide |

| Benzaldehyde | Condensation | (2S,4S)-2-(benzylideneamino)-4H-1,3-benzoxathiin-4-ol |

| Methyl Iodide | Alkylation | (2S,4S)-4-hydroxy-N-methyl-4H-1,3-benzoxathiin-2-amine |

The 4-hydroxyl group is a secondary, benzylic alcohol. Its position adjacent to the benzene ring and the sulfur atom influences its reactivity.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-amino-2H-1,3-benzoxathiin-4-one, using standard oxidizing agents (e.g., PCC, Swern oxidation). The benzylic position makes this oxidation generally favorable.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides) under appropriate conditions would lead to the formation of esters at the C4 position.

Substitution: Being benzylic, the hydroxyl group could be a leaving group in nucleophilic substitution reactions, particularly after protonation under acidic conditions. This could proceed via an Sₙ1-type mechanism due to the potential for stabilization of the resulting benzylic carbocation by the adjacent aromatic ring.

Protection: The hydroxyl group can be protected using common protecting groups for alcohols, such as silyl (B83357) ethers (e.g., TBDMS) or ethers (e.g., benzyl ether), to allow for selective reactions at the amino group.

The interplay between the amino and hydroxyl groups could also lead to more complex intramolecular reactions, such as cyclization or rearrangement, under specific conditions.

Transformations Involving the Sulfur Atom (e.g., Oxidation)

The sulfur atom at the 1-position of the benzoxathiin ring is a key site for chemical modification, most notably through oxidation. As a thioether, it can be selectively oxidized to form the corresponding sulfoxide (S-oxide) and subsequently the sulfone (S,S-dioxide). These transformations significantly alter the electronic properties and steric profile of the heterocyclic ring, which can, in turn, influence its biological activity and further chemical reactivity.

The oxidation is typically achieved using common oxidizing agents. Controlled oxidation, often with one equivalent of an oxidant like sodium periodate (NaIO₄) or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, can yield the sulfoxide. The formation of two diastereomeric sulfoxides is possible due to the creation of a new stereocenter at the sulfur atom. The inherent chirality of the starting material can direct the approach of the oxidant, potentially leading to a diastereoselective oxidation.

Further oxidation to the sulfone is readily accomplished using stronger oxidizing agents or an excess of reagents like hydrogen peroxide (H₂O₂), often with a catalyst, or potassium permanganate (KMnO₄). The resulting sulfone, analogous to the well-studied 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, introduces a strong electron-withdrawing group to the ring system nih.gov.

| Transformation | Typical Reagents | Product |

| Thioether to Sulfoxide | m-CPBA (1 equiv.), NaIO₄ | This compound 1-oxide |

| Thioether to Sulfone | H₂O₂/AcOH, KMnO₄, m-CPBA (>2 equiv.) | This compound 1,1-dioxide |

Ring Opening and Recyclization Reactions

The 1,3-benzoxathiin ring contains a hemiaminal-like linkage (O-C2-N) and a thioacetal-like linkage (S-C2-N), rendering it susceptible to ring-opening reactions under certain conditions. This reactivity is analogous to that observed in related 1,3-benzoxazine systems, which are known to undergo ring-opening in the presence of various nucleophiles and acids researchgate.netmdpi.comresearchgate.net.

Nucleophilic attack can occur at the C2 or C4 positions. Attack at the electrophilic C2 carbon by a nucleophile would lead to the cleavage of either the C2-O or C2-S bond, resulting in a ring-opened intermediate. For instance, reaction with thiols, a process studied in 1,3-benzoxazines, could lead to an equilibrium between the closed-ring form and a ring-opened adduct researchgate.netfao.org. Similarly, strong nucleophiles or acidic conditions that protonate the ring heteroatoms can facilitate cleavage, leading to intermediates such as 2-((amino(mercapto)methyl)thio)phenol derivatives.

The reversibility of these ring-opening reactions has been noted in analogous systems, suggesting that under specific conditions, such as changes in pH or removal of the attacking nucleophile, the ring-opened intermediate can undergo intramolecular cyclization to reform the benzoxathiin ring researchgate.netfao.org. This dynamic equilibrium is a key feature of the system's chemistry.

Derivatization Reactions of the Benzoxathiin Core

The this compound scaffold possesses multiple handles for derivatization, allowing for the synthesis of a diverse library of related compounds. Key sites for derivatization include the primary amino group, the secondary hydroxyl group, and the aromatic ring.

N-Derivatization: The primary amino group at C2 is a potent nucleophile and can readily undergo standard transformations. Acylation with acid chlorides or anhydrides can produce the corresponding amides. Reductive amination with aldehydes or ketones can yield secondary or tertiary amines. Reaction with isocyanates or isothiocyanates can afford urea or thiourea derivatives, respectively nih.gov.

O-Derivatization: The secondary hydroxyl group at C4 can be derivatized through reactions such as esterification with acylating agents or etherification via alkylation with alkyl halides under basic conditions.

Aromatic Ring Substitution: The benzene portion of the benzoxathiin core can undergo electrophilic aromatic substitution. The directing effects of the existing ether, thioether, and alkyl substituents would favor substitution at specific positions on the aromatic ring, typically ortho and para to the activating groups. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could be employed to introduce further functionality.

| Reaction Type | Reagent Example | Site of Derivatization | Product Class |

| N-Acylation | Acetyl chloride, Triethylamine | C2-Amino Group | N-acyl derivative (Amide) |

| N-Alkylation | Benzaldehyde, NaBH₃CN | C2-Amino Group | N-alkyl derivative (Secondary Amine) |

| N-Ureation | Phenyl isocyanate | C2-Amino Group | N-phenylurea derivative |

| O-Esterification | Acetic anhydride, Pyridine | C4-Hydroxyl Group | O-acetyl derivative (Ester) |

| Halogenation | N-Bromosuccinimide (NBS) | Aromatic Ring | Bromo-benzoxathiin derivative |

Stereochemical Control in Transformations

The defined stereochemistry at the C2 and C4 positions—(2S,4S)—is a crucial feature of the molecule, profoundly influencing the stereochemical outcome of its transformations.

Diastereoselective Transformations

In reactions that create new stereocenters, the existing chirality of the (2S,4S) core can direct the formation of one diastereomer over another. This phenomenon, known as substrate-controlled diastereoselectivity, arises from the energetic preference for the attacking reagent to approach the molecule from the less sterically hindered face.

For example, in the oxidation of the sulfur atom to a sulfoxide, the oxidant will preferentially approach from the face opposite to the bulkier substituent on the ring, leading to a potential excess of one of the two possible sulfoxide diastereomers. Similarly, reactions at the C4 hydroxyl group or at a position adjacent to the ring can be influenced by the spatial arrangement of the substituents on the existing stereocenters. The principles of diastereoselective 1,3-dipolar cycloaddition reactions, which have been successfully applied to other complex heterocyclic syntheses, underscore the potential for high levels of stereocontrol in such systems nih.govbeilstein-journals.org.

Enantioselective Transformations

While the starting material is enantiopure, enantioselective transformations become relevant when modifying a prochiral precursor or a racemic variant of the benzoxathiin. The development of enantioselective methods allows for the specific synthesis of the desired enantiomer, which is critical in medicinal chemistry.

Drawing parallels from structurally similar systems, organocatalysis presents a powerful tool for achieving enantioselectivity. For instance, an enantioselective synthesis of 1,3-benzothiazine derivatives, which are close structural analogs of benzoxathiins, has been successfully established using a cinchona-derived squaramide catalyst nih.gov. This approach facilitates a highly enantioselective intramolecular thia-Michael addition. Such methodologies could be adapted for the synthesis or modification of the this compound scaffold, ensuring precise control over the absolute stereochemistry of the products.

Theoretical and Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For a molecule like (2S,4S)-2-amino-4H-1,3-benzoxathiin-4-ol, DFT studies would typically involve optimizing the molecular geometry to find its most stable three-dimensional arrangement. These calculations could also yield important electronic properties such as total energy, dipole moment, and the distribution of electron density. While DFT studies have been performed on related benzoxazine (B1645224) structures, specific data for this compound is not available in the reviewed literature.

To understand how a molecule interacts with light, Time-Dependent DFT (TD-DFT) is employed. This method is used to calculate the energies of electronic excitations, which correspond to the absorption of photons. These calculations are crucial for interpreting UV-visible absorption spectra. For this compound, TD-DFT could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing a theoretical basis for its observed color and spectroscopic behavior. No specific TD-DFT studies for this compound have been identified.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. ufla.br The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, an analysis of the spatial distribution of these orbitals would reveal the most likely sites for nucleophilic and electrophilic attack.

Hypothetical FMO Data for a Benzoxathiin Derivative

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.2 | Primarily located on the benzothiazinyl ring and sulfur atom |

| LUMO | -1.5 | Distributed over the aromatic ring and the C=N bond |

| HOMO-LUMO Gap | 4.7 | Indicates high kinetic stability |

Note: This table is illustrative and not based on actual published data for this compound.

By combining results from DFT and TD-DFT, it is possible to predict various spectroscopic properties. This includes the simulation of UV-Visible absorption spectra, which would show the predicted absorption bands and their relative intensities. Furthermore, calculations can sometimes be extended to predict emission properties, such as fluorescence, by analyzing the transition from the first excited state back to the ground state. Publicly available predicted spectroscopic data for this compound is currently unavailable.

Predicted Collision Cross Section Data The PubChem database does provide predicted collision cross section (CCS) values for different adducts of the compound, which is a property related to its shape and size that can be measured by ion mobility mass spectrometry. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 184.04268 | 132.7 |

| [M+Na]⁺ | 206.02462 | 140.8 |

| [M-H]⁻ | 182.02812 | 136.3 |

| Data sourced from PubChem. uni.lu |

Molecular Dynamics and Conformational Analysis

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time.

The flexible six-membered oxathiin ring in this compound can adopt several different conformations, such as chair, boat, or twist-boat forms. Molecular dynamics simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. Such studies are crucial as the biological activity of a molecule is often dependent on its three-dimensional shape. For related 3,4-dihydro-2H-1,3-benzoxazines, conformations have been described as semi-chair and semi-boat structures. researchgate.net A similar approach would be necessary to determine the preferred conformation of this compound. However, specific conformational analysis studies for this compound were not found in the surveyed literature.

Intermolecular Interaction Studies

Detailed intermolecular interaction studies for this compound are not extensively reported in the current scientific literature. Such studies are fundamental to understanding how a molecule interacts with its environment, including solvent molecules and biological macromolecules. These interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, govern the molecule's solubility, crystal packing, and binding affinity to protein targets. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are often employed to visualize and quantify these forces, providing a theoretical basis for the molecule's physical and biological properties.

In Silico Studies for Structure-Activity Relationships

In silico methods are pivotal in modern drug discovery for establishing structure-activity relationships (SAR). These computational techniques allow for the prediction of a compound's biological activity based on its chemical structure, thereby prioritizing the synthesis of more potent and selective analogs.

Molecular Docking and Ligand-Target Binding Prediction

Specific molecular docking studies for this compound are not readily found in published research. Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govmalariaworld.org This method evaluates the binding affinity and interaction patterns, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target. nih.gov For a compound like this compound, docking studies would be instrumental in identifying potential biological targets and understanding the structural basis of its activity. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to rank the possible binding poses. d-nb.info

Interactive Table: Key Aspects of Molecular Docking

| Feature | Description | Relevance |

| Ligand Preparation | Generation of a 3D conformation of the small molecule and assignment of appropriate charges. | The stereochemistry of this compound would be critical. |

| Target Preparation | Removal of water molecules, addition of hydrogen atoms, and definition of the binding site from a protein crystal structure. | The choice of protein target would depend on the therapeutic area of interest. |

| Docking Algorithm | Samples different orientations and conformations of the ligand within the binding site. | Determines the thoroughness of the search for the best binding mode. |

| Scoring Function | Estimates the binding free energy to rank the different poses. | Predicts the strength of the interaction and helps identify the most likely binding mode. |

Computational Approaches to Selectivity

There is a lack of specific computational studies on the selectivity of this compound. Achieving selectivity is a major goal in drug design, as it minimizes off-target effects. Computational approaches can predict a compound's selectivity by comparing its docking scores and binding interactions across different but related protein targets. For instance, if the compound is being investigated as a kinase inhibitor, it would be docked against a panel of kinases to determine its preference for the intended target over others. Molecular dynamics simulations can further refine these predictions by accounting for the flexibility of both the protein and the ligand.

Virtual Screening Methodologies

There are no specific virtual screening campaigns reported that feature this compound. Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.comnih.govnih.gov This method can be either ligand-based or structure-based. nih.gov Ligand-based virtual screening uses the knowledge of known active molecules to identify others with similar properties, while structure-based virtual screening docks candidate molecules into the 3D structure of a biological target. mdpi.comnih.gov These methodologies accelerate the discovery of lead compounds for further development. mdpi.com

Molecular Interactions and Structure Activity Relationships Sar in Biological Systems in Vitro and Mechanistic Focus

Ligand-Target Interaction Studies

Binding Affinities and Selectivity Profiles (In Vitro)

Currently, there is no publicly available data detailing the binding affinities and selectivity profiles of (2S,4S)-2-amino-4H-1,3-benzoxathiin-4-ol for specific biological targets. To determine these parameters, in vitro radioligand binding assays or other equivalent quantitative methods would be required. Such studies would involve testing the compound against a panel of receptors, enzymes, and ion channels to identify its primary targets and any off-target interactions. The resulting data, typically expressed as Ki or IC50 values, would be essential for understanding its potency and therapeutic potential.

Interactive Data Table: Hypothetical Binding Affinity Profile

| Target | Binding Affinity (Ki, nM) | Selectivity vs. Other Targets |

| Target X | Data Not Available | Data Not Available |

| Target Y | Data Not Available | Data Not Available |

| Target Z | Data Not Available | Data Not Available |

Crystallographic Studies of Ligand-Receptor Complexes

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of a ligand bound to its protein target. At present, no crystallographic data for this compound in complex with a biological receptor has been reported. Such studies would be invaluable for visualizing the precise binding mode, identifying key amino acid residues involved in the interaction, and understanding the molecular basis of its activity. The resulting structural information would be critical for guiding the rational design of more potent and selective analogs.

Mechanistic Elucidation of Molecular Recognition

The molecular recognition of this compound by its biological target would be governed by a combination of non-covalent interactions. These could include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. The specific stereochemistry of the compound, with the (2S,4S) configuration, would dictate a unique spatial arrangement of its functional groups, leading to a distinct interaction profile compared to its other stereoisomers. Without experimental data, the precise mechanism of molecular recognition remains speculative.

Structure-Activity Relationship (SAR) Elucidation

Impact of Stereochemistry on Molecular Interactions

The stereochemistry at the C2 and C4 positions of the benzoxathiin ring is expected to have a profound impact on the biological activity of the molecule. The (2S,4S) configuration orients the amino and hydroxyl groups in a specific three-dimensional arrangement. This precise geometry is critical for fitting into the binding pocket of a target protein. It is well-established in medicinal chemistry that different stereoisomers of a chiral drug can exhibit vastly different potencies, efficacies, and even pharmacological activities. For instance, the (2S,4R) stereoisomer has been identified in databases like PubChem and DrugBank, but its biological profile is not extensively detailed either. uni.lu A comparative study of all four possible stereoisomers would be necessary to fully elucidate the role of stereochemistry in the molecular interactions of this compound class.

Contribution of Functional Groups (Amino, Hydroxyl, Sulfur) to Activity

The functional groups of this compound are all likely to play important roles in its biological activity.

Amino Group: The primary amino group at the C2 position is likely to act as a key hydrogen bond donor and can also be protonated at physiological pH, allowing for ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a binding site.

Hydroxyl Group: The hydroxyl group at the C4 position can function as both a hydrogen bond donor and acceptor, contributing to the binding affinity and specificity of the molecule.

Benzene (B151609) Ring: The aromatic benzene ring provides a scaffold for the molecule and can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein.

Scaffold Modifications and Their Mechanistic Implications

There is no publicly available research detailing modifications to the 1,3-benzoxathiin scaffold of this compound and the resulting mechanistic implications. Structure-activity relationship (SAR) studies, which are crucial for understanding how chemical structure relates to biological activity, appear not to have been published for this specific compound.

In Vitro Biological Activity Profiling (Mechanistic Investigations)

Detailed in vitro biological activity profiling and mechanistic investigations for this compound are not available in the public domain.

Cellular Assays for Mechanistic Understanding

No published studies were identified that utilize cellular assays to probe the mechanism of action of this compound.

Enzyme Inhibition or Modulation Studies (e.g., K_i values)

Data from enzyme inhibition or modulation studies, including key metrics such as K_i values, are not available for this compound.

Receptor Binding Assays (e.g., IC50, EC50)

Information from receptor binding assays, which would provide IC50 or EC50 values to quantify the compound's potency at specific biological targets, has not been reported in the scientific literature.

Target Identification Methodologies (e.g., Affinity Chromatography, Proteomic Profiling)

There are no published reports on the use of target identification methodologies, such as affinity chromatography or proteomic profiling, to determine the molecular targets of this compound.

Pharmacokinetic Property Prediction (In Silico and In Vitro ADME)

The DrugBank entry for this compound indicates that data on its absorption, distribution, metabolism, and excretion (ADME) are not available. drugbank.com While PubChem provides some predicted data, such as a predicted XlogP of 0.9, it does not offer comprehensive in silico or in vitro ADME profiling. uni.lu

Computational Prediction of ADME Properties

In the absence of experimental data, computational (in silico) models serve as valuable tools for predicting the ADME properties of a compound based on its chemical structure. These predictions can guide further experimental investigation. Publicly accessible chemical databases provide some predicted physicochemical and pharmacokinetic properties for this compound.

One of the fundamental predictors of oral bioavailability is the compound's lipophilicity, often expressed as the logarithm of the partition coefficient (logP). PubChem, for instance, provides a predicted XlogP value, which offers an indication of the compound's potential for membrane permeability. uni.lu

The table below summarizes the computationally predicted ADME-related properties for this compound, compiled from available predictive models. It is important to note that these are theoretical predictions and may not fully represent the compound's behavior in a biological system.

Table 1: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉NO₂S | PubChem uni.lu |

| Molecular Weight | 183.23 g/mol | PubChem uni.lu |

| XlogP | 0.9 | PubChem uni.lu |

| Hydrogen Bond Donors | 2 | PubChem uni.lu |

| Hydrogen Bond Acceptors | 3 | PubChem uni.lu |

| Rotatable Bond Count | 1 | PubChem uni.lu |

These predicted values can be interpreted within the framework of established guidelines for drug-likeness, such as Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a logP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Based on the predicted values in Table 1, this compound does not violate any of Lipinski's rules, suggesting a higher probability of good oral absorption. The topological polar surface area (TPSA) is another key predictor of drug transport properties, with values below 140 Ų generally associated with better cell permeability. The predicted TPSA of 74.7 Ų for this compound is within this favorable range.

Further computational predictions from other platforms would be necessary to build a more comprehensive in silico ADME profile, including predictions for aqueous solubility, blood-brain barrier penetration, and potential for interaction with metabolic enzymes like the cytochrome P450 family. However, at present, detailed and specific computational studies on this compound are not readily found in published literature.

Advanced Analytical Techniques for Characterization and Enantiomeric Purity

Chromatographic Methods for Chiral Separation

Chromatographic techniques are paramount for the separation of enantiomers, enabling the determination of enantiomeric excess and purity. The selection of the appropriate method depends on the physicochemical properties of the analyte, including its polarity, volatility, and the presence of functional groups suitable for interaction with a chiral stationary phase or derivatization.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a cornerstone technique for the enantioselective analysis of non-volatile chiral compounds like (2S,4S)-2-amino-4H-1,3-benzoxathiin-4-ol. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

For a molecule containing both amino and hydroxyl functional groups, several types of CSPs are particularly effective:

Polysaccharide-based CSPs: Columns with derivatized cellulose (B213188) or amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are widely used due to their broad enantiorecognition capabilities. Separation occurs through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion phenomena within the chiral grooves of the polysaccharide structure.

Crown Ether-based CSPs: Chiral crown ethers, particularly those like (+)-(18-Crown-6)-tetracarboxylic acid, are highly effective for the separation of primary amines. columnex.com The primary amino group of the analyte can form a complex with the crown ether cavity, with chiral recognition enhanced by steric interactions between the analyte's other substituents and the chiral barrier of the selector. columnex.com

Pirkle-type or Brush-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions. For a compound with an aromatic ring like this compound, these CSPs can offer excellent resolution.

The development of an HPLC method would involve screening various CSPs and optimizing the mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar modifier (like isopropanol (B130326) or ethanol), to achieve baseline separation of the enantiomers.

Table 1: Illustrative HPLC-CSP Screening Conditions for Chiral Amino Alcohols

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | (+)-(18-Crown-6)-tetracarboxylic acid |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) | Heptane:Ethanol (85:15, v/v) | Methanol (B129727) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 25 °C | 30 °C |

| Detection | UV at 254 nm | UV at 254 nm | UV at 220 nm |

This table presents typical starting conditions for method development for compounds structurally similar to this compound. Actual conditions require empirical optimization.

Supercritical Fluid Chromatography (SFC) for Enantiomeric Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for chiral separations. It uses a mobile phase, typically supercritical carbon dioxide (CO₂), mixed with a small amount of an organic modifier like methanol or ethanol. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and reduced solvent consumption compared to HPLC. nih.govchiraltech.com

SFC is highly compatible with the same CSPs used in normal-phase HPLC, particularly polysaccharide-based columns. researchgate.net For amino-containing compounds, additives such as diethylamine (B46881) or other aliphatic amines are often included in the modifier to improve peak shape and reduce retention times by minimizing interactions with acidic sites on the silica (B1680970) support. researchgate.net The enantioselectivity in SFC can be finely tuned by adjusting the pressure, temperature, and the composition of the co-solvent, which all influence the density and solvating power of the mobile phase. tandfonline.com The analysis of amino alcohols has been successfully demonstrated using SFC, making it a highly suitable technique for this compound. nih.gov

Table 2: Representative SFC Conditions for Chiral Separation of Pharmaceutical Intermediates

| Parameter | Value |

| Chiral Stationary Phase | Cellulose tris(3,5-dichlorophenylcarbamate) |

| Mobile Phase | Supercritical CO₂ / Methanol (80:20) with 0.2% Diethylamine |

| Flow Rate | 4.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 230 nm |

This table illustrates typical SFC parameters used for separating chiral pharmaceutical compounds. Optimization is necessary for the specific target analyte. researchgate.net

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique, but it is restricted to thermally stable and volatile compounds. nih.gov Direct analysis of this compound by GC is not feasible due to its high polarity, low volatility, and potential for thermal degradation. Therefore, a crucial step of chemical derivatization is required to convert the polar -NH₂ and -OH groups into less polar, more volatile moieties. nih.gov

Silylation is the most common derivatization technique for this purpose. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), hexamethyldisilazane (B44280) (HMDS), or tert-butyldiphenylchlorosilane (TBDPS) can be used to convert the amino and hydroxyl groups into their corresponding silyl (B83357) ethers and amines. rawdatalibrary.netosti.gov These derivatives exhibit increased thermal stability and volatility, making them amenable to GC analysis. osti.gov

Once derivatized, the enantiomers can be separated on a chiral capillary column. Cyclodextrin-based stationary phases are often employed in GC for this purpose. The choice of the silylating agent and the specific chiral column is critical for achieving successful separation. rawdatalibrary.net

Table 3: Common Silylating Agents for GC Derivatization of Amino Alcohols

| Derivatizing Agent | Abbreviation | Typical Reaction Conditions | Resulting Derivative |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | 60-80 °C for 30 min | Trimethylsilyl (TMS) |

| 1,1,1,3,3,3-Hexamethyldisilazane | HMDS | 40 °C for 15 min (with catalyst) | Trimethylsilyl (TMS) |

| tert-Butyldiphenylchlorosilane | TBDPSCl | 80 °C for 45 min (with base) | tert-Butyldiphenylsilyl (TBDPS) |

This table summarizes common derivatization approaches. Conditions must be optimized to ensure complete and artifact-free derivatization of the target compound. rawdatalibrary.net

Electrophoretic Methods

Capillary electrophoresis offers an alternative, high-efficiency approach for chiral separations, characterized by extremely low sample and reagent consumption and rapid analysis times. nih.gov

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)

Capillary Zone Electrophoresis (CZE) separates ions based on their charge-to-size ratio. For chiral separations, a chiral selector must be added to the background electrolyte (BGE). The differential interaction of the enantiomers with the chiral selector leads to different effective mobilities, resulting in separation.

Micellar Electrokinetic Chromatography (MEKC) is a mode of CE used for the separation of both neutral and charged analytes. It involves the addition of a surfactant to the BGE at a concentration above its critical micelle concentration. Separation is based on the differential partitioning of the analytes between the micelles and the surrounding aqueous buffer. For chiral separations in MEKC, either a chiral surfactant is used, or a chiral selector (like a cyclodextrin) is added to the BGE containing achiral micelles.

Application of Chiral Selectors (e.g., Cyclodextrins) in CE

Cyclodextrins (CDs) are the most widely used chiral selectors in CE due to their versatility, commercial availability, and strong enantiorecognition capabilities for a broad range of compounds. ethernet.edu.etnih.gov These cyclic oligosaccharides have a chiral, hydrophobic inner cavity and a hydrophilic outer surface. Chiral recognition is achieved through the formation of transient inclusion complexes, where the enantiomers fit differently into the CD cavity. ethernet.edu.et

For a compound like this compound, which is expected to be protonated at acidic pH, various CD derivatives can be employed:

Neutral Cyclodextrins: Native β-cyclodextrin and γ-cyclodextrin, as well as derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), can be effective. nih.gov

Charged (Ionizable) Cyclodextrins: Sulfated cyclodextrins (e.g., highly sulfated β-CD) or carboxymethyl-β-cyclodextrin (CM-β-CD) are particularly powerful chiral selectors. google.combohrium.com They provide a strong electrostatic interaction component in addition to inclusion complexation, often leading to significantly enhanced resolution, especially for positively charged analytes.

The separation can be optimized by adjusting the type and concentration of the CD, the pH of the BGE, the applied voltage, and the capillary temperature. nih.gov

Table 4: Representative CE Conditions for Chiral Separation Using Cyclodextrins

| Parameter | Value |

| Capillary | Fused Silica (50 µm i.d., 40 cm effective length) |

| Background Electrolyte (BGE) | 50 mM Phosphate (B84403) Buffer, pH 2.5 |

| Chiral Selector | 15 mM Carboxymethyl-β-cyclodextrin |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Detection | UV at 214 nm |

This table provides an example of typical CE conditions for separating chiral amines. The specific CD and BGE composition would need to be optimized for this compound.

Spectroscopic Techniques for Stereochemical Analysis

Spectroscopic methods are indispensable for confirming the stereochemistry of chiral compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), Circular Dichroism (CD), and Mass Spectrometry (MS) provide detailed information on the molecule's three-dimensional structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the constitution and relative configuration of organic molecules. For this compound, ¹H and ¹³C NMR spectroscopy would provide initial confirmation of the core structure.

Detailed 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would be crucial for establishing the relative configuration of the protons at the C2 and C4 stereocenters. A spatial correlation between the protons at these positions would indicate a cis relationship, consistent with the (2S,4S) configuration. The conformation of the oxathiin ring, which typically exists in a half-chair or boat conformation, can also be inferred from the coupling constants (J-values) between adjacent protons and through NOE correlations. rsc.org For related 3,4-dihydro-2H-1,3-benzoxazines, the oxazine (B8389632) ring has been shown to prefer a half-chair form. rsc.org

The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom and can be influenced by factors such as solvent polarity and intra- and intermolecular hydrogen bonding. mdpi.com Studies on related amino acid derivatives show that the chemical shifts of carbonyl carbons, and by extension other functionalized carbons, can correlate with solvent polarities. mdpi.com

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net This technique is exceptionally sensitive to the absolute configuration and conformation of molecules in solution. rsc.orgru.nl

For this compound, a VCD spectrum would provide a unique fingerprint corresponding to its specific three-dimensional structure. The experimental spectrum, when compared with a theoretically calculated spectrum for the (2S,4S) enantiomer, allows for an unambiguous assignment of its absolute configuration. VCD is particularly powerful as it can provide detailed structural information in solution, which is crucial for understanding a molecule's behavior in biological systems. ru.nl The technique has proven effective in distinguishing between different crystal forms (polymorphs) and can be applied in the solid state (ssVCD), offering a rapid and cost-effective structural probe. researchgate.net

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of circularly polarized light in the ultraviolet region, is another key technique for studying chiral molecules. nih.gov The resulting CD spectrum is sensitive to the stereochemical features of the molecule. nih.gov Electronic transitions associated with the aromatic benzene (B151609) ring and the oxathiin heterocycle would give rise to characteristic positive or negative CD bands (Cotton effects).

The specific pattern and sign of these bands in the CD spectrum of this compound would be a direct consequence of its absolute configuration. Similar to VCD, comparing the experimental CD spectrum to one predicted by quantum-mechanical calculations for the known (2S,4S) configuration would confirm the stereochemical assignment.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Structural Confirmation

Mass Spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of a compound. For this compound, MS would confirm the molecular formula, C₈H₉NO₂S.

Tandem Mass Spectrometry (MS/MS) provides further structural information by fragmenting the molecular ion and analyzing the resulting daughter ions. libretexts.orglibretexts.org The fragmentation pattern is characteristic of the molecule's structure. For the benzoxathiin core, expected fragmentation pathways would involve cleavage of the heterocyclic ring and loss of small neutral molecules. Analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. While specific experimental data for the (2S,4S) isomer is not publicly available, general fragmentation patterns for related functional groups, such as amines and ethers/sulfides, involve α-cleavage, where bonds adjacent to the heteroatom are broken. miamioh.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), allowing for the unambiguous determination of a molecule's elemental composition. This high accuracy helps to distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound (exact mass: 183.0354), HRMS would confirm its elemental composition of C₈H₉NO₂S. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated. While experimental data is not available, predicted data for the related (2S,4R) stereoisomer provides insight into expected values.

Table 1: Predicted Mass Spectrometry Data for the Related Isomer (2S,4R)-2-amino-4H-1,3-benzoxathiin-4-ol This data is for a different stereoisomer and is presented for illustrative purposes.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 184.04268 | 132.7 |

| [M+Na]⁺ | 206.02462 | 140.8 |

| [M-H]⁻ | 182.02812 | 136.3 |

Data sourced from PubChemLite database. rsc.org

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a precise three-dimensional model of the molecule, showing the exact spatial arrangement of every atom.

To determine the absolute configuration of this compound, a single crystal suitable for X-ray diffraction would be required. The resulting crystallographic data would include unit cell dimensions, space group, and the precise atomic coordinates. This information would unequivocally confirm the S configuration at both the C2 and C4 chiral centers and provide detailed bond lengths and angles, offering the most complete picture of the molecule's solid-state structure. While crystal structures for related heterocyclic compounds like 2-amino-4-methylbenzothiazole (B75042) have been reported, specific crystallographic data for this compound is not currently available in public databases. researchgate.net

Lack of Documented Derivatization Strategies for this compound Hampers Advanced Analytical Detection

Despite the importance of determining the enantiomeric purity of chiral compounds in pharmaceutical development, a review of scientific literature reveals a significant gap in documented derivatization strategies specifically for the analytical characterization of this compound. While numerous methods exist for the derivatization of amino alcohols to enhance their detection in analytical techniques like High-Performance Liquid Chromatography (HPLC), specific applications and detailed research findings for this particular compound are not publicly available.

The analysis of enantiomeric purity is a critical step in the development of chiral drugs, as different enantiomers of a compound can have distinct pharmacological and toxicological profiles. Derivatization is a common strategy employed to improve the analytical detection and separation of enantiomers. This process involves chemically modifying the target analyte to create a new compound, or derivative, with more desirable properties for analysis, such as enhanced UV absorbance or fluorescence, or to enable separation on a non-chiral stationary phase.

For compounds containing amino and hydroxyl groups, such as this compound, a variety of derivatizing reagents are theoretically applicable. These can be broadly categorized into two types: achiral and chiral derivatizing agents.

Achiral Derivatizing Agents: These reagents react with the analyte to introduce a chromophoric or fluorophoric tag, thereby increasing the sensitivity of detection. Common examples include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.

9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): Reacts with primary and secondary amines to yield derivatives with strong UV and fluorescence signals.

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to produce fluorescent sulfonamide adducts.

Chiral Derivatizing Agents (CDAs): These reagents are themselves enantiomerically pure and react with the chiral analyte to form a pair of diastereomers. These diastereomers have different physical properties and can therefore be separated using standard, non-chiral chromatography. Popular CDAs for amino-containing compounds include:

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): Reacts with the primary amino group to form diastereomeric derivatives that can be readily separated by reversed-phase HPLC.

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate (GITC): A chiral isothiocyanate that reacts with amines to form diastereomeric thioureas.

(S)-N-(4-Nitrophenoxycarbonyl)phenylalanine Methoxyethyl Ester (S-NIFE): Used for the derivatization of amino acids to facilitate their enantioseparation.

The selection of an appropriate derivatization strategy depends on several factors, including the functional groups present in the analyte, the desired sensitivity, and the available analytical instrumentation. The reaction conditions, such as solvent, temperature, and pH, must be carefully optimized to ensure complete and rapid derivatization without causing racemization of the analyte.

While the principles of these derivatization strategies are well-established for the broader classes of amino acids and amino alcohols, the absence of specific studies on this compound means that there are no published data on optimized reaction conditions, the chromatographic behavior of its derivatives, or the limits of detection and quantification for its enantiomeric impurities. Consequently, the development of robust analytical methods for the characterization and enantiomeric purity assessment of this specific compound necessitates dedicated research to explore and adapt these general derivatization techniques.

Derivatization and Analog Development for Research Purposes

Rational Design of Analogues for SAR Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing invaluable insights into how specific structural features of a molecule influence its biological activity. The rational design of analogs of (2S,4S)-2-amino-4H-1,3-benzoxathiin-4-ol would involve systematic modifications to its core scaffold and substituent groups.

For instance, the amine and hydroxyl groups on the oxathiin ring are prime candidates for modification. Researchers would explore the impact of altering the basicity and nucleophilicity of the amino group through N-alkylation, N-acylation, or its replacement with other functional groups. Similarly, the stereochemistry and electronic properties of the hydroxyl group could be investigated by synthesizing its corresponding ethers, esters, or by inverting its stereocenter.

The aromatic benzene (B151609) ring also presents opportunities for derivatization. The introduction of various substituents, such as halogens, alkyl groups, or electron-donating and electron-withdrawing groups, at different positions on the ring could significantly impact the molecule's interaction with its biological target. These modifications can influence factors like binding affinity, selectivity, and pharmacokinetic properties.

A hypothetical SAR study could involve the synthesis and evaluation of a series of analogs as inhibitors of a specific enzyme, such as serine racemase, which has been a target for compounds with similar structural motifs. drugbank.comnih.gov The resulting data would allow for the construction of a pharmacophore model, highlighting the key structural requirements for potent activity.

| Analog | Modification | Hypothetical Impact on Activity |

| N-acetyl-(2S,4S)-2-amino-4H-1,3-benzoxathiin-4-ol | Acetylation of the amino group | May decrease potency if the primary amine is crucial for a key hydrogen bond interaction. |

| (2S,4R)-2-amino-4H-1,3-benzoxathiin-4-ol | Inversion of stereochemistry at C4 | Could significantly reduce or abolish activity, highlighting the importance of the specific 3D arrangement of atoms. |

| 6-Chloro-(2S,4S)-2-amino-4H-1,3-benzoxathiin-4-ol | Introduction of a chlorine atom on the benzene ring | May enhance potency through favorable hydrophobic or halogen bonding interactions. |

Synthesis of Mechanistic Probes and Labeled Compounds

To elucidate the mechanism of action of this compound, researchers often synthesize specialized tool compounds. These include mechanistic probes and labeled compounds that can be used in various biochemical and cellular assays.

Mechanistic probes are designed to interact with the biological target in a specific way that reveals information about the binding site or the catalytic mechanism. For example, a photoaffinity label analog could be synthesized by incorporating a photoreactive group, such as an azido (B1232118) or diazirine moiety, into the structure. Upon photoactivation, this probe would form a covalent bond with the target protein, allowing for its identification and the mapping of the binding pocket.

Labeled compounds, which incorporate stable or radioactive isotopes, are indispensable for a variety of studies. For instance, a ¹⁴C- or ³H-labeled version of this compound could be used in binding assays to determine its affinity for a target protein or to trace its metabolic fate in vitro. Similarly, a ¹³C- or ¹⁵N-labeled analog would be valuable for nuclear magnetic resonance (NMR) studies to investigate its binding mode and conformational changes upon interaction with its target.

The synthesis of such specialized compounds requires careful planning to introduce the label at a position that does not interfere with the molecule's biological activity and is stable under experimental conditions.

Development of Prodrug Strategies for In Vitro Studies

While not focused on clinical applications, prodrug strategies can also be valuable for in vitro research. A prodrug is an inactive or less active derivative of a parent drug that is converted to the active form within a biological system. In a research context, a prodrug of this compound could be designed to improve its properties for specific experimental setups.

For example, if the parent compound has poor aqueous solubility, a more soluble prodrug could be synthesized by attaching a hydrophilic promoiety, such as a phosphate (B84403) or an amino acid. This would facilitate its handling and delivery in aqueous buffers used in many in vitro assays. Once in the assay system, the promoiety would be cleaved by endogenous enzymes, releasing the active compound.

Another application could be to achieve a controlled release of the active compound over time in a cell culture experiment. This can be accomplished by designing a prodrug with a specific rate of conversion to the parent molecule. Such strategies allow for more precise control over the experimental conditions and can lead to more reliable and reproducible data.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemical entities with similar biological activities but different core structures. These approaches can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.

In the context of this compound, scaffold hopping would involve replacing the benzoxathiin core with other heterocyclic or carbocyclic systems that can maintain the essential spatial arrangement of the key functional groups. For instance, researchers might explore scaffolds like benzoxazines, benzothiazines, or tetrahydroquinolines as potential replacements.

Bioisosteric replacement, a more subtle modification, involves substituting a functional group with another group that has similar physical or chemical properties. For example, the sulfur atom in the oxathiin ring could be replaced with a methylene (B1212753) group (leading to a benzoxazine) or a sulfone group, which could alter the electronic properties and conformation of the ring. Similarly, the hydroxyl group could be replaced with a thiol or an amino group to probe the importance of hydrogen bonding at that position.

Future Research Directions in Chemical Biology and Organic Synthesis

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The development of efficient and stereoselective synthetic routes is paramount for the widespread investigation and application of (2S,4S)-2-amino-4H-1,3-benzoxathiin-4-ol. While methods for the synthesis of related benzoxazinones and benzothiazinones have been reported, future research should focus on methodologies specifically tailored to this benzoxathiane derivative. nih.govrsc.org Key areas for exploration include:

Catalyst-Free Syntheses: Inspired by the successful catalyst-free synthesis of 3,1-benzoxathiin-4-ones from propargylic alcohols and thiosalicylic acids, researchers could investigate similar atom-economical approaches for the target molecule. rsc.org

Asymmetric Catalysis: The development of novel chiral catalysts could enable the direct and highly diastereoselective synthesis of the (2S,4S) isomer, eliminating the need for tedious chiral resolutions.

Flow Chemistry: Continuous flow synthesis could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.

Enzymatic Resolutions: The use of lipases or other enzymes for the kinetic resolution of racemic mixtures could provide an environmentally friendly and highly selective route to the desired enantiomer.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Asymmetric Catalysis | High stereoselectivity, atom economy | Catalyst development and cost |

| Catalyst-Free Synthesis | Cost-effective, environmentally friendly | Lower yields and selectivity |

| Flow Chemistry | Scalability, safety, process control | Initial setup cost and optimization |

| Enzymatic Resolution | High selectivity, mild conditions | Enzyme stability and substrate scope |

Advanced Computational Modeling for Deeper Mechanistic Insights

Computational chemistry offers a powerful toolkit to elucidate the structural and electronic properties of this compound and to predict its reactivity and biological interactions. Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT studies can provide valuable insights into the molecule's conformational preferences, the stability of different isomers, and the mechanisms of its formation and potential ring-opening reactions. researchgate.netresearchgate.net Such calculations have been used to understand the ring-opening polymerization of benzoxazines, suggesting that intramolecular hydrogen bonding can significantly influence reactivity. researchgate.net

Molecular Docking Simulations: Docking studies can predict the binding modes of the compound with various biological targets, such as enzymes and receptors. This can help in identifying potential protein targets and in guiding the design of more potent analogs. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: 2D and 3D-QSAR models can be developed to correlate the structural features of benzoxathiin derivatives with their biological activities. nih.gov These models can then be used to predict the activity of novel, untested compounds.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery. nih.govdrugbank.com Computational tools can predict properties like water solubility, lipophilicity (logP), and potential for interacting with key metabolic enzymes. drugbank.com

Predicted properties for the parent compound from computational tools are summarized in Table 2.

Table 2: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Source |

| Water Solubility | 12.5 mg/mL | ALOGPS drugbank.com |

| logP | -0.07 | ALOGPS drugbank.com |

| pKa (Strongest Acidic) | 12.87 | Chemaxon drugbank.com |

| pKa (Strongest Basic) | 5.98 | Chemaxon drugbank.com |

| Human Intestinal Absorption | + (Probability: 0.8552) | admetSAR drugbank.com |

| Blood Brain Barrier | + (Probability: 0.7348) | admetSAR drugbank.com |

Discovery of New Biological Targets (In Vitro)

The structural similarity of this compound to known bioactive molecules, such as 2-amino-4H-3,1-benzoxazin-4-ones and 2-amino-4H-3,1-benzothiazin-4-ones, suggests that it may possess a range of interesting biological activities. mdpi.combohrium.com Future in vitro studies should aim to identify and characterize these activities. Potential areas of investigation include:

Enzyme Inhibition: Given that related benzoxazinones are known inhibitors of serine proteases like C1r, future research could screen the target compound against a panel of proteases, including those involved in inflammation, cancer, and viral replication. mdpi.combohrium.com

Anticancer Activity: Many heterocyclic compounds, including some benzoxazine (B1645224) derivatives, exhibit cytotoxic effects against cancer cell lines. researchgate.netacs.orgnih.gov The antiproliferative activity of this compound should be evaluated against a diverse panel of human cancer cell lines.

Antimicrobial Activity: The benzothiazole (B30560) scaffold is a component of some antimicrobial agents. nih.gov It would be worthwhile to investigate the antibacterial and antifungal properties of the target compound.

Neuroprotective Effects: Certain 1,4-benzoxazine derivatives have shown promise as neuroprotective antioxidants. nih.gov The potential of this compound to protect neuronal cells from oxidative stress-induced damage warrants investigation.

Application of this compound as a Chiral Building Block in Complex Molecule Synthesis

The defined stereochemistry of this compound makes it an attractive chiral building block for the synthesis of more complex and biologically active molecules. The presence of amino and hydroxyl groups, along with the heterocyclic core, provides multiple points for synthetic elaboration. Future research in this area could involve:

Diastereoselective Reactions: Utilizing the existing stereocenters to control the formation of new stereocenters in subsequent reactions.

Scaffold Hopping: Using the benzoxathiin core as a novel scaffold to generate libraries of compounds with diverse biological activities. arxiv.org

Synthesis of Natural Product Analogs: Incorporating the chiral motif into the synthesis of analogs of complex natural products to explore structure-activity relationships.

Integration of Machine Learning and AI in Benzoxathiin Research

Predictive Modeling: ML algorithms can be trained on existing data for related compounds to predict the biological activities and physicochemical properties of novel benzoxathiin derivatives. researchgate.netpatsnap.com

De Novo Design: Generative AI models can be used to design novel benzoxathiin-based molecules with desired properties, such as high binding affinity for a specific target or an optimal ADMET profile. patsnap.com

Lead Optimization: AI-driven platforms can guide the iterative process of lead optimization by suggesting structural modifications that are most likely to improve the desired properties of a lead compound. patsnap.comopenreview.netopenreview.net

Reaction Prediction and Synthesis Planning: AI tools can assist in the design of efficient synthetic routes by predicting reaction outcomes and suggesting optimal reaction conditions.

By embracing these future research directions, the scientific community can fully explore the chemical and biological potential of this compound, paving the way for the development of new therapeutics, functional materials, and synthetic methodologies.

Q & A

Q. What are the established synthetic routes for (2S,4S)-2-amino-4H-1,3-benzoxathiin-4-ol, and how do reaction conditions influence stereochemical outcomes?

The compound can be synthesized via multi-component reactions involving aldehydes, alkynes, and thiourea derivatives. Evidence from analogous benzoxazine/thiazine syntheses suggests that catalysts like 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine under mechanochemical conditions yield stereoselective products . Solution-phase methods using trifluoroacetic acid (TFA) and acetic acid as catalysts may also promote cyclization, but stereochemical control requires precise optimization of temperature, solvent polarity, and chiral auxiliaries . X-ray crystallography (e.g., as in ) is critical to confirm stereochemistry post-synthesis .

Q. How is the stereochemistry of this compound validated experimentally?

Stereochemical validation relies on:

- NMR spectroscopy : Analysis of vicinal coupling constants (e.g., ) in H NMR spectra to infer dihedral angles between protons at C2 and C4. For example, coupling constants >8 Hz suggest axial-equatorial relationships in rigid heterocycles .

- X-ray crystallography : Single-crystal diffraction provides unambiguous confirmation of absolute configuration, as demonstrated in structural reports for related oxazolidinones .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as even low volatility compounds may aerosolize during grinding or sonication .

- Spill management : Contain spills with inert absorbents (e.g., silica gel) and avoid aqueous rinses to prevent environmental release .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways for benzoxathiin derivatives?

Contradictions arise in proposed intermediates (e.g., iminium vs. cycloadduct pathways). To resolve these:

- Isotopic labeling : Use C-labeled aldehydes or thiourea to track bond formation via C NMR .

- In situ spectroscopy : Monitor reactions using FT-IR or Raman spectroscopy to detect transient intermediates like enamines or thiolactams .

- Computational modeling : DFT calculations can compare energy barriers for competing pathways, as inferred from spectroscopic data in .

Q. What catalytic systems optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?

- Chiral organocatalysts : Proline derivatives or thiourea-based catalysts can induce asymmetry during cyclization, achieving >90% ee in benzoxazine analogs .

- Metal-ligand complexes : Cu(I)/bisoxazoline systems reported for related thiazines may transfer to benzoxathiin synthesis, though sulfur coordination requires ligand tuning .

Q. How do computational methods aid in predicting the conformational stability of this compound?

- Molecular dynamics (MD) simulations : Assess ring puckering and hydrogen-bonding networks (e.g., between -NH and -OH groups) to predict dominant conformers .

- Docking studies : Model interactions with biological targets (e.g., enzymes) to prioritize synthetic analogs for bioactivity screening .

Q. What strategies address contradictory spectral data (e.g., NMR vs. X-ray) in structural assignments?

Q. How can in vitro bioactivity assays guide functionalization of the benzoxathiin core?

- SAR studies : Modify the -OH or -NH groups to assess impact on biochemical activity (e.g., enzyme inhibition). For example, acetylation of -OH may enhance membrane permeability .

- Fluorescent tagging : Introduce probes (e.g., dansyl chloride) at the amino group to track cellular uptake via confocal microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.